铝灵

描述

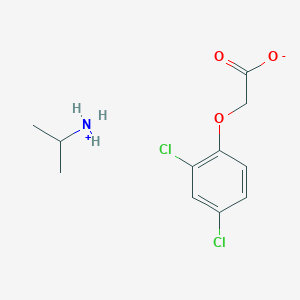

Aluminon, also known as the triammonium salt of aurintricarboxylic acid, is a dye often used to detect the presence of the aluminium ion in an aqueous solution . It forms a red complex salt in combination with Al3+ . Aluminon is prepared by reacting sodium nitrite with salicylic acid, adding formaldehyde, then treating with ammonia .

Synthesis Analysis

Aluminon is synthesized through a reduction of aluminum acetylacetonate [Al (acac) 3] by lithium aluminum hydride (LiAlH4) in mestitylene at 165 °C . The side products are removed by repeated washing with dry, ice-cold methanol and the reaction mixture is filtered to obtain gray-colored Al-NPs .

Molecular Structure Analysis

Aluminon has a molecular formula of C22H23N3O9 . It forms brilliantly colored lake pigments with many metals . The pigments are red in combination with Be2+ and Ga3+ . The pigment is deep purple or reddish-brown in combination with Fe3+ .

Chemical Reactions Analysis

Aluminum ion reacts with aqueous ammonia to produce a white gelatinous precipitate of Al(OH)3 . Aluminon forms a red “lake” and a colorless solution . Aluminum reacts with alkalis to form aluminates along with the liberation of hydrogen gas, H2 .

Physical And Chemical Properties Analysis

Aluminum is a silvery-white, lightweight, corrosion-resistant, non-magnetic, and ductile material . It is the most abundant metal on Earth . Aluminum forms amphoteric oxides, that is, it shows both acidic and basic character .

科学研究应用

Medical Diagnostics

Aluminon has found its application in medical diagnostics due to its ability to form complexes with certain metals. It is particularly used in the detection of aluminum ions in biological samples, which is crucial for diagnosing diseases related to aluminum toxicity .

Aerosol Product Manufacturing

In the manufacturing of aerosols, Aluminon plays a role in the production of aluminum cans. These cans are used for various aerosol products, including medical sprays and diagnostic reagents, where Aluminon aids in creating distinctive colors for easy identification .

Aviation Industry

Aluminon contributes to the aviation industry by being involved in the research and development of aluminum alloys. These alloys are essential for constructing aircraft parts that are lightweight yet durable, enhancing fuel efficiency and reducing environmental impact .

Aluminum Alloy Research

Aluminon is significant in the research of aluminum alloys, where it helps in understanding the microstructure and properties of these materials. This research is vital for developing new alloys with improved strength and conductivity for various industrial applications .

Electronics Industry

In electronics, Aluminon is used due to its electrical properties. It is involved in the production of components like capacitor foils, conductive tracks on silicon chips, and hard disc drives, where its properties are advantageous for reliable device performance .

Renewable Energy Sector

Aluminon plays a pivotal role in the renewable energy sector. It is used in the construction of solar panels, wind turbines, and energy storage systems. Its properties contribute to the efficiency and durability of these renewable energy technologies .

作用机制

Target of Action

Aluminon, the triammonium salt of aurintricarboxylic acid, is primarily used to detect the presence of the aluminum ion in an aqueous solution . It forms a red complex salt in combination with Al3+ , making aluminum ions the primary target of Aluminon.

Mode of Action

Aluminon interacts with its target, the aluminum ions, by forming a red complex salt . This interaction results in a color change that allows for the detection and quantification of aluminum ions in a solution .

Biochemical Pathways

For instance, aluminum can inhibit root growth by altering water and nutrient uptake . It can also affect bone mineralization and formation by increasing osteoclast activity, decreasing osteoblast function, and inhibiting vitamin D biological properties .

Pharmacokinetics

Aluminum, which aluminon targets, is known to be absorbed primarily through the gastrointestinal tract and distributed throughout the body, including the brain, bone, and kidneys .

Result of Action

The primary result of Aluminon’s action is the formation of a red complex salt with aluminum ions, which allows for the detection and quantification of aluminum in a solution . On a cellular level, aluminum has been shown to cause oxidative stress, apoptosis, inflammatory events, calcium dyshomeostasis, Aβ deposition, and neurofibrillary tangle formation in the brain .

Action Environment

The action of Aluminon can be influenced by various environmental factors. For instance, the solubility of aluminum in aquatic systems, which would affect Aluminon’s ability to form a complex with aluminum ions, is dependent on several chemical factors, including pH, dissolved organic carbon (DOC) concentration, salinity, and temperature . Additionally, anthropogenic activities such as industrial, domestic, and agricultural use of aluminum-containing compounds can increase human exposure to aluminum .

安全和危害

未来方向

Aluminum-ion batteries (AIBs), which are considered as potential candidates for the next generation batteries, have gained much attention due to their low cost, safety, low dendrite formation, and long cycle life . In addition to being the third most abundant element in the Earth’s crust, aluminum is also cheap and has a high volumetric capacity of 8046 mAh cm–3 .

属性

IUPAC Name |

azane;5-[(3-carboxy-4-hydroxyphenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O9.3H3N/c23-16-4-1-10(7-13(16)20(26)27)19(11-2-5-17(24)14(8-11)21(28)29)12-3-6-18(25)15(9-12)22(30)31;;;/h1-9,23-24H,(H,26,27)(H,28,29)(H,30,31);3*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPNSHNRCQOTRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)C(=O)O)C3=CC(=C(C=C3)O)C(=O)O)C(=O)O)O.N.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish-brown solid; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] | |

| Record name | Aluminon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11750 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Aluminon | |

CAS RN |

569-58-4 | |

| Record name | Benzoic acid, 3,3'-[(3-carboxy-4-oxo-2,5-cyclohexadien-1-ylidene)methylene]bis[6-hydroxy-, ammonium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triammonium 5,5'-(3-carboxylato-4-oxocyclohexa-2,5-dienylidenemethylene)disalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。